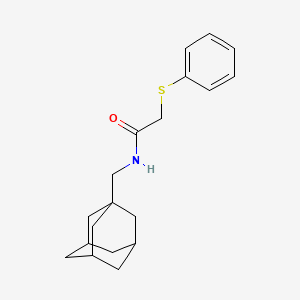
4-chloro-N-(5-chloro-2-methylphenyl)-2,5-dimethylbenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-N-(5-chloro-2-methylphenyl)-2,5-dimethylbenzene-1-sulfonamide is a complex organic compound characterized by its multiple chloro and methyl groups attached to a benzene ring, along with a sulfonamide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-(5-chloro-2-methylphenyl)-2,5-dimethylbenzene-1-sulfonamide typically involves multiple steps, starting with the chlorination of the benzene ring. The sulfonamide group is introduced through a reaction with chlorosulfonic acid followed by subsequent reactions with amines.
Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions, often involving the use of catalysts to increase yield and purity. The process requires precise temperature and pressure control to ensure the desired product is obtained.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The chloro groups can be oxidized to form chloro derivatives.
Reduction: Reduction reactions can be used to convert the compound into its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) and amines are used in substitution reactions.
Major Products Formed:
Oxidation: Chloro derivatives such as chloroform and dichloromethane.
Reduction: Amines such as 4-chloro-N-(5-chloro-2-methylphenyl)-2,5-dimethylbenzene-1-sulfonamide amine.
Substitution: Various sulfonamide derivatives.
Aplicaciones Científicas De Investigación
This compound has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It can be used in biochemical assays to study enzyme activities and interactions.
Industry: Utilized in the production of dyes, pigments, and other chemical products.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The sulfonamide group, in particular, can bind to enzymes and receptors, influencing biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
4-Chloro-3,5-dimethylphenyl N-(5-chloro-2-methylphenyl)carbamate
4-Chloro-2,5-dimethylphenyl N-(3-chloro-2-methylphenyl)carbamate
4-Chloro-2,6-dimethylphenyl N-(5-chloro-2-methylphenyl)carbamate
Uniqueness: 4-Chloro-N-(5-chloro-2-methylphenyl)-2,5-dimethylbenzene-1-sulfonamide is unique due to its specific arrangement of chloro and methyl groups, which can influence its reactivity and interactions with other molecules. This arrangement provides distinct chemical properties compared to similar compounds.
Propiedades
IUPAC Name |
4-chloro-N-(5-chloro-2-methylphenyl)-2,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2NO2S/c1-9-4-5-12(16)8-14(9)18-21(19,20)15-7-10(2)13(17)6-11(15)3/h4-8,18H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTXNSIYKIWSSBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=C(C=C(C(=C2)C)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[4-(2,3-Dimethylphenyl)piperazin-1-yl]methyl]benzoic acid](/img/structure/B7518705.png)
![4-[4-(2,3-Dimethylphenyl)piperazin-1-yl]butanoic acid](/img/structure/B7518710.png)
![2-[(2,6-Dimethylphenoxy)methyl]benzonitrile](/img/structure/B7518711.png)


![1-[(2-Fluorophenyl)methylsulfonyl]piperazine](/img/structure/B7518743.png)
![4-amino-N-[4-(benzyloxy)phenyl]butanamide](/img/structure/B7518748.png)





![1-cyclopropyl-3-[4-[6-(cyclopropylcarbamothioylamino)-1H-benzimidazol-2-yl]phenyl]thiourea](/img/structure/B7518794.png)
